molecular formula C22H16N4O5S B6137726 N~5~-{4-[(2-QUINOXALINYLAMINO)SULFONYL]PHENYL}-1,3-BENZODIOXOLE-5-CARBOXAMIDE

N~5~-{4-[(2-QUINOXALINYLAMINO)SULFONYL]PHENYL}-1,3-BENZODIOXOLE-5-CARBOXAMIDE

Cat. No.: B6137726
M. Wt: 448.5 g/mol
InChI Key: LXNPOAMAGZKKCO-UHFFFAOYSA-N
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Description

N~5~-{4-[(2-QUINOXALINYLAMINO)SULFONYL]PHENYL}-1,3-BENZODIOXOLE-5-CARBOXAMIDE is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a quinoxaline moiety, a sulfonyl group, and a benzodioxole ring, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-{4-[(2-QUINOXALINYLAMINO)SULFONYL]PHENYL}-1,3-BENZODIOXOLE-5-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the quinoxaline derivative. The quinoxaline core is synthesized through the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound . The sulfonylation of the quinoxaline derivative is achieved using sulfonyl chlorides under basic conditions . The final step involves the coupling of the sulfonylated quinoxaline with the benzodioxole carboxamide through amide bond formation, typically using coupling reagents like EDCI or DCC .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification processes are also scaled up, employing techniques like crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N~5~-{4-[(2-QUINOXALINYLAMINO)SULFONYL]PHENYL}-1,3-BENZODIOXOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The quinoxaline moiety can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas over palladium catalyst.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Coupling Reagents: EDCI, DCC for amide bond formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoxaline moiety can lead to quinoxaline N-oxides, while reduction of nitro groups results in corresponding amines.

Scientific Research Applications

N~5~-{4-[(2-QUINOXALINYLAMINO)SULFONYL]PHENYL}-1,3-BENZODIOXOLE-5-CARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N5-{4-[(2-QUINOXALINYLAMINO)SULFONYL]PHENYL}-1,3-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. The quinoxaline moiety is known to bind to DNA and proteins, disrupting their normal function. The sulfonyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~5~-{4-[(2-QUINOXALINYLAMINO)SULFONYL]PHENYL}-1,3-BENZODIOXOLE-5-CARBOXAMIDE stands out due to its unique combination of quinoxaline, sulfonyl, and benzodioxole moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications across different fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O5S/c27-22(14-5-10-19-20(11-14)31-13-30-19)24-15-6-8-16(9-7-15)32(28,29)26-21-12-23-17-3-1-2-4-18(17)25-21/h1-12H,13H2,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXNPOAMAGZKKCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC5=CC=CC=C5N=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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